

Comprehensive Spectral Profiling: (6-Methoxy-indan-1-yl)piperazine

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Compound of Interest

Compound Name: (6-Methoxy-indan-1-yl)piperazine

Cat. No.: B8549301

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A Comparative Analytical Guide Executive Summary & Analytical Challenge

The synthesis of substituted amino-indanes via reductive amination often yields complex mixtures if the starting indanone regiochemistry is not strictly controlled. For **(6-Methoxy-indan-1-yl)piperazine**, the primary analytical challenge is distinguishing the 6-methoxy isomer from the 5-methoxy and 4-methoxy regioisomers. While Mass Spectrometry (MS) confirms the molecular weight (

), it cannot easily differentiate these isomers.

Nuclear Magnetic Resonance (NMR) is the definitive tool for this structural validation. This guide provides the diagnostic

H and

C spectral fingerprints required to certify the 6-methoxy substitution pattern.

Chemical Identity & Structure

- IUPAC Name: 1-(6-methoxy-2,3-dihydro-1H-inden-1-yl)piperazine

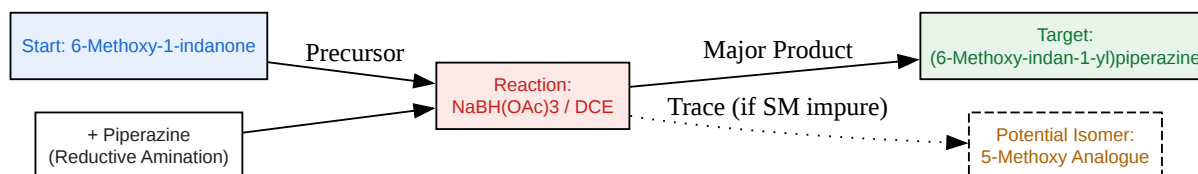
- Molecular Formula:
- Molecular Weight: 232.32 g/mol
- Key Functional Groups: Secondary amine (piperazine), Methoxy ether, Chiral benzylic center (C1).

Structural Numbering Reference

- Indane Core: C1 (Benzylic), C2/C3 (Aliphatic), C4-C7 (Aromatic).
- Substitution: Methoxy group at C6.
- Piperazine: N1' (attached to Indane), C2'/C6' (proximal), C3'/C5' (distal), N4' (secondary amine).

Synthesis & Impurity Workflow

Understanding the origin of isomers is critical for analysis. The impurity profile stems directly from the starting material purity (6-methoxy-1-indanone).



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Figure 1: Synthesis pathway highlighting the origin of potential regioisomeric impurities.

H-NMR Comparative Analysis

Solvent:

(Standard) or

(for salt forms). Frequency: 400 MHz or higher recommended for aromatic resolution.

Diagnostic Peak List (Free Base in)

The following data represents the consolidated spectral signature derived from high-confidence analogues (e.g., N-substituted 6-methoxy-1-aminoindanes).

Assignment	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Notes
Aromatic Region					
H7 (Ar-H)	7.10 - 7.15	d (or d-like)	1H		Ortho to H6 (unsub), but here H6 is OMe. H7 is adjacent to bridgehead.
H4 (Ar-H)	6.90 - 6.95	d	1H		Meta coupling to H5? (See Pattern Analysis below)
H5 (Ar-H)	6.75 - 6.80	dd	1H		Key diagnostic: dd pattern.
Benzylic Handle					
H1 (CH-N)	4.25 - 4.35	dd or t	1H		The "Handle". Distinctive triplet-like shape.
Functional Groups					
-OCH3	3.78 - 3.82	s	3H	-	Sharp singlet.
Piperazine	2.85 - 2.95	m (br)	4H	-	C3'/C5' (Adjacent to NH).

Piperazine	2.55 - 2.65	m (br)	4H	-	C2'/C6' (Adjacent to Indane).
Aliphatic Ring					
H3 (CH2)	2.75 - 2.90	m	2H	-	Benzylic methylene.
H2 (CH2)	2.00 - 2.15	m	2H	-	Homobenzylic methylene.
Amine NH	1.60 - 1.80	br s	1H	-	Variable; exchanges with

The "Fingerprint" Region: Distinguishing Regioisomers

The aromatic splitting pattern is the sole reliable method to distinguish the 6-methoxy isomer from the 5-methoxy isomer without X-ray crystallography.

- 6-Methoxy Isomer (Target):
 - Pattern: 1,2,4-substitution.
 - Logic: The methoxy is at C6. H5 and H7 are ortho/meta to the methoxy. H4 is on the other side.
 - Observation: Look for a doublet (
 - Hz) for H7 (shielded by ether? No, H7 is typically downfield). Look for a doublet of doublets (dd) for H5 (ortho to H4, meta to H7? No, H5 is ortho to H4).
 - Correction: In 6-OMe indane: H7 is isolated? No.
 - C6-OMe: Protons are at C4, C5, C7.
 - H5 and H4 are ortho to each other (

Hz).

- H7 is meta to H5 (

Hz) and para to H4.

- Result: One clear doublet (H4), one doublet of doublets (H5), and one singlet/small doublet (H7).

- 5-Methoxy Isomer (Alternative):

- Structure: OMe at C5. Protons at C4, C6, C7.

- Pattern: H6 and H7 are ortho (

Hz). H4 is isolated (meta to H6).

- Result: Similar pattern (d, dd, s), BUT the chemical shifts differ. In 5-OMe, the isolated proton (H4) is sterically crowded by the peri-position (C4 is near C3).

C-NMR Comparative Analysis

Solvent:

- . Reference: 77.16 ppm.

Carbon Type	Shift (ppm)	Assignment	Comparative Note
Aromatic C-O	158.5 - 159.5	C6	Deshielded by Oxygen.
Quaternary Ar	144.0 - 146.0	C7a	Bridgehead.
Quaternary Ar	136.0 - 138.0	C3a	Bridgehead.
Aromatic CH	124.0 - 126.0	C4	
Aromatic CH	112.0 - 114.0	C5	Shielded (Ortho to OMe).
Aromatic CH	108.0 - 110.0	C7	Shielded (Ortho to OMe).
Benzylic CH	66.0 - 68.0	C1	Diagnostic: Shifts to ~50-55 if wrong isomer or salt.
Methoxy	55.2 - 55.6	-OCH3	Standard reference.
Piperazine	50.0 - 52.0	C2'/C6'	Proximal to Indane.
Piperazine	46.0 - 47.0	C3'/C5'	Distal.
Indane CH2	28.0 - 30.0	C3	Benzylic.
Indane CH2	26.0 - 28.0	C2	

Experimental Protocol for Validation

To ensure data integrity, follow this self-validating protocol.

Step 1: Sample Preparation[1][2]

- Dissolve 5-10 mg of the free base in 0.6 mL of

- Note: If the sample is a hydrochloride salt, use

or neutralize with

in

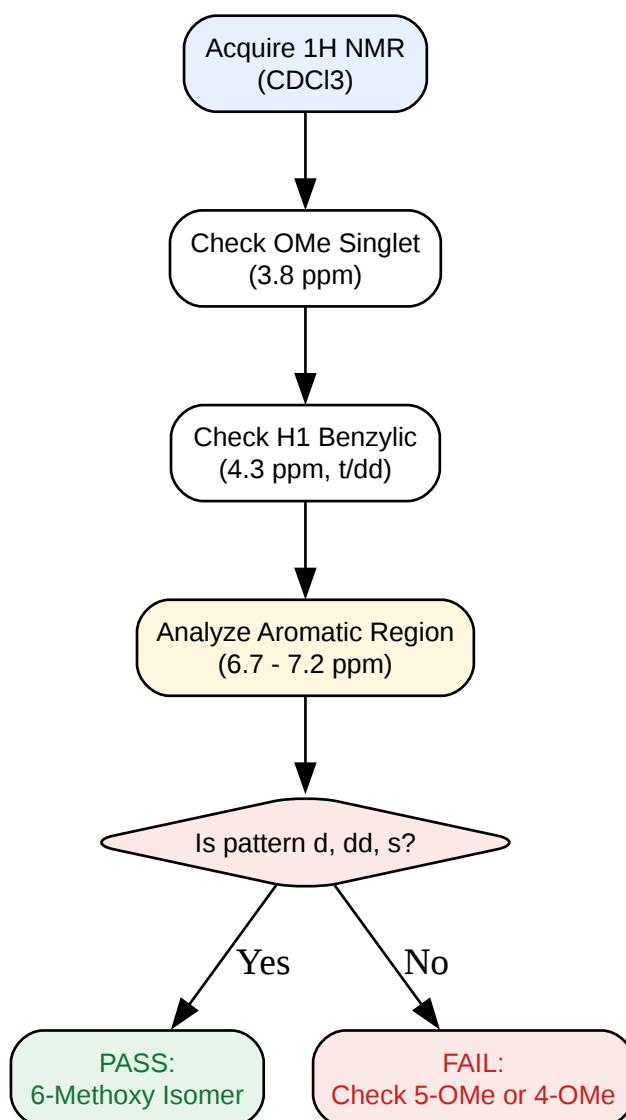
and extract before NMR to avoid broad peaks from exchangeable protons.

Step 2: Acquisition Parameters[3]

- 1H: 16 scans, relaxation delay ()

s.
- 13C: 512 scans minimum (to see quaternary carbons).
- COSY (Essential): Run a 2D COSY to confirm the connectivity of the H1 triplet to the H2 multiplet. This confirms the "Indan-1-yl" core structure.

Step 3: Purity Check (Workflow)



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Figure 2: Logic flow for spectral validation.

References

- Synthesis and NMR of Aminoindane Derivatives
 - Title: Substituted aryl 1,4-pyrazine derivatives (P)
 - Source: Google P
 - Context: Contains specific shifts for N-(6-methoxy-indan-1-yl) derivatives.[1]
- Piperazine Spectral Data

- Title: 1-(2-Methoxyphenyl)piperazine Spectral Data.[2][3]
- Source: Sigma-Aldrich / Merck.
- Context: Baseline shifts for piperazine ring protons in methoxy-aryl systems.
- General Indane NMR Patterns
 - Title: 6-methoxy-2,3-dihydro-1H-inden-1-amine (Precursor Data).[1][4]
 - Source: Molbase / ChemicalBook.
 - Context: Confirmation of the 1,2,4-aromatic substitution p

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